1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
“1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C13H19F3N2 . It is a high-quality reference standard used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The compound appears as a white to light yellow crystal powder . Its molecular weight is 260.3 g/mol .Scientific Research Applications
Polyimide Synthesis
1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine and related compounds have been extensively researched for their applications in the synthesis of polyimides. Polyimides synthesized from fluorinated diamine monomers exhibit improved organosolubility, thermal stability, optical transparency, and gas permeability. For instance, polyimides prepared from 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene demonstrated enhanced thermal stability, solubility, and mechanical properties. These materials could be cast into flexible and tough membranes, showcasing their potential in high-performance applications (Qiu et al., 2006). Similarly, fluorinated polyimides derived from novel diamines showed excellent thermal stability and low dielectric constants, making them suitable for electronic applications (Banerjee et al., 2003).
Advanced Optical Materials
Research has also focused on the development of fluorinated polyimides as advanced optical materials. The incorporation of trifluoromethyl groups into polyimides has been shown to enhance their optical properties, including transparency and refractive index. These materials are promising for optoelectronic applications, such as waveguides and solar cell substrates, due to their high glass transition temperatures, excellent thermal stability, and low moisture absorption (Liu et al., 2008).
Fluorinated Aromatic Polyimides
The effect of trifluoromethyl substituents on the properties of aromatic polyimides has been extensively studied. Polyimides with trifluoromethyl groups have shown significant improvements in solubility, thermal stability, and mechanical strength. These improvements broaden the application of polyimides in areas requiring materials that can withstand high temperatures while maintaining flexibility and strength (Zhao et al., 2009).
Low Dielectric Constant Materials
The introduction of fluorinated diamine monomers in the synthesis of polyimides has led to materials with low dielectric constants, which are crucial for electronic and optoelectronic applications. These materials offer potential for use in microelectronics, where low dielectric materials can contribute to faster signal transmission and reduced power consumption (Jang et al., 2007).
properties
IUPAC Name |
1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBKJAGQRJIEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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